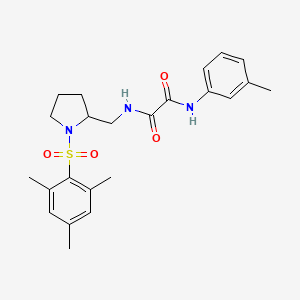![molecular formula C14H10F2O2 B2818786 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid CAS No. 1357353-84-4](/img/structure/B2818786.png)
3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compounds I found are 3-Fluoro-4-methylphenylboronic acid and 3-Fluoro-2-methylbenzoic acid . These are aryl fluorinated building blocks used in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For the related compound 3-Fluoro-4-methylphenylboronic acid, it has a molecular weight of 153.95 g/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has demonstrated the ability to modify carboxylic acids, including benzoic acid derivatives, through various chemical processes. For instance, benzoic acid can be converted into t-butylbenzene through C-methylation with trimethylaluminium (Meisters & Mole, 1974). Additionally, directed lithiation of unprotected benzoic acids, including those with fluoro and chloro groups, has been explored for creating ortho-substituted products, demonstrating the versatility in chemical transformations (Bennetau et al., 1995).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, modified benzoic acids, including fluorine-containing derivatives, have been used to create analogs of significant compounds. For example, methyl-2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate, a fluorine analog of the C-13 side chain of taxol, was synthesized from a benzoic acid derivative (Davis & Reddy, 1994).
Environmental and Microbial Studies
Fluorinated benzoic acids have been used in environmental and microbial studies to trace metabolic pathways. For instance, the use of 3-fluorobenzoic acid helped to elucidate the methanogenic degradation pathway of m-cresol in a microbial consortium (Londry & Fedorak, 1993).
Material Science and Chemistry
In material science, the introduction of fluorine atoms into benzoic acid derivatives has been shown to significantly alter the properties of compounds. For example, the study of fluoro-substituted 4-cyanophenyl esters, derivatives of benzoic acid, revealed strong dependence of physical properties on the presence and position of the fluorine atom (Schad & Kelly, 1985).
Biological and Medicinal Chemistry
Fluorine-containing benzoic acid derivatives have been explored for their potential as biological agents. Synthesis of new compounds incorporating fluorine-substituted benzoic acids has shown promising antibacterial activity, highlighting their potential in medicinal chemistry (Holla et al., 2003).
Herbicides and Agricultural Chemistry
The modification of benzoic acid derivatives with fluorine has led to changes in herbicidal properties, as seen in the development of 'fluorobentranil', a compound derived from 2-amino-6-fluoro-benzoic acid, showing effective broad-leaf activity and selectivity in agriculture (Hamprecht et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3-[fluoro-(3-fluorophenyl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHVFZRLUIOORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazole](/img/structure/B2818707.png)
![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)
![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)
![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

